molecular formula C12H10N4O3S2 B2800372 Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate CAS No. 1351586-24-7

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate

Cat. No.: B2800372
CAS No.: 1351586-24-7
M. Wt: 322.36
InChI Key: JISOACNLMMJSTD-UHFFFAOYSA-N
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Description

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a methyl carbamate group at position 2 and a 1,2,4-oxadiazole-thiophene moiety at position 4. The oxadiazole ring is linked to a thiophene group, enhancing its aromatic and electronic properties. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with analogs targeting enzymes, receptors, or kinases, as seen in related studies .

Properties

IUPAC Name

methyl N-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c1-18-12(17)15-11-13-7(6-21-11)5-9-14-10(16-19-9)8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISOACNLMMJSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Thiazole Ring Formation: The oxadiazole intermediate is then reacted with a thioamide to form the thiazole ring.

    Introduction of the Carbamate Group: Finally, the thiazole derivative is treated with methyl chloroformate to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate typically involves the reaction of thiophen derivatives with oxadiazole and thiazole moieties. The compound's structure includes a methyl carbamate group which is crucial for its biological activity. The molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 284.33 g/mol.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that oxadiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25μg/mL6.25\mu g/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have indicated that thiazole and oxadiazole derivatives can inhibit tumor cell proliferation. For example, certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Effects
Compounds containing the oxadiazole ring have also been investigated for their anti-inflammatory properties. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases .

Agricultural Applications

This compound may also find applications in agriculture as a fungicide or herbicide. Research has shown that similar compounds exhibit significant antifungal activity against plant pathogens such as Fusarium oxysporum, suggesting their potential use in crop protection .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various oxadiazole derivatives including this compound. The results indicated that these compounds exhibited potent activity against a range of bacterial strains, outperforming several commercial antibiotics in some cases.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of Methyl (4-((3-(thiophen-2-y)-1,2,4-oxadiazol-5-y)methyl)thiazol-2-y)carbamate on human cancer cell lines. The findings revealed significant inhibition of cell growth and induction of apoptosis at specific concentrations.

Mechanism of Action

The mechanism of action of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Core Heterocyclic Frameworks

  • Target Compound : Combines thiazole, 1,2,4-oxadiazole, and thiophene. The methyl carbamate group at position 2 of the thiazole may enhance solubility compared to alkyl or aryl substituents .
  • Compound 23a (): Features a thiazole-oxadiazole core but incorporates a biphenylamino group instead of thiophene. This substitution increases molecular weight and may affect target selectivity (e.g., Sphingosine Kinase 1/2 inhibition) .
  • Compound 11a (): Replaces oxadiazole with a piperazine-hydrazinyl group and includes a fluorophenyl urea moiety.

Functional Group Variations

  • Carbamate vs. Urea : The target compound’s methyl carbamate group is less polar than the urea derivatives in , which could influence membrane permeability. Urea-containing analogs (e.g., 11a–11o) exhibit yields >80% and molecular weights ranging from 466.2 to 602.2 g/mol, suggesting scalable synthesis .
  • Thiophene vs.

Physicochemical Properties

Compound Molecular Formula (Calc. MW) Key Substituents LogP* Solubility (Predicted)
Target Compound C₁₃H₁₁N₄O₃S₂ (347.4 g/mol) Methyl carbamate, thiophene ~2.1 Moderate (DMSO)
Compound 11a () C₂₀H₁₈FN₇O₂S (484.2 g/mol) Fluorophenyl urea, piperazine ~1.8 High (aqueous)
Compound 23a () C₂₇H₂₂ClN₇O₂S (568.0 g/mol) Biphenyl, pyrrolidine ~3.5 Low (organic solvents)
Compound 15 () C₂₁H₂₀N₄O₂S (392.5 g/mol) Isoxazole, methylphenylamino ~2.9 Moderate (DMF)

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C12H12N4O2SC_{12}H_{12}N_4O_2S with a molecular weight of 284.32 g/mol. The structural formula can be represented as follows:

Methyl 4 3 thiophen 2 yl 1 2 4 oxadiazol 5 yl methyl thiazol 2 yl carbamate\text{Methyl 4 3 thiophen 2 yl 1 2 4 oxadiazol 5 yl methyl thiazol 2 yl carbamate}

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study found that derivatives with oxadiazole rings demonstrated minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains of Mtb .

Antitumor Activity

The antitumor potential of thiazole and oxadiazole derivatives has been extensively studied. Compounds containing these moieties have been reported to exert cytotoxic effects on various cancer cell lines. For example, a derivative exhibited GI50 values ranging from 15.1 to 28.7 µM across different tumor types . This indicates a promising avenue for developing anticancer agents based on the thiazole and oxadiazole frameworks.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds lead to programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Interference with Cell Cycle Progression : Some derivatives disrupt the normal cell cycle, leading to cell cycle arrest and subsequent cell death.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyCompound TestedBiological ActivityKey Findings
Upare et al., 2019 Styryl oxadiazolesAntitubercularMIC = 0.045 µg/mL against Mtb
MDPI Review Thiazole derivativesAntitumorGI50 values between 15.1 - 28.7 µM
PMC Article Various oxadiazolesAntimicrobialEffective against resistant bacterial strains

Q & A

Q. What are the standard synthetic routes for Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate, and how can reaction parameters be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the thiophene-oxadiazole core. Optimal conditions include:

  • Coupling Reactions : Use of coupling agents like EDCI/HOBt in anhydrous DMF for amide bond formation between thiazole and oxadiazole moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Temperature Control : Reflux conditions (70–80°C) for 7–20 hours ensure completion of cyclization steps (e.g., oxadiazole ring formation) .
  • Catalysts : Triethylamine or sodium acetate as bases to neutralize byproducts and drive reactions forward .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of thiophene (δ 7.2–7.5 ppm), oxadiazole (C=N at ~160 ppm), and carbamate (C=O at ~155 ppm) groups .
  • IR Spectroscopy : Key absorptions include C=O (1680–1720 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and N-H (3300 cm1^{-1}) .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%), while ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous thiazole-oxadiazole hybrids exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
  • Anticancer Potential : IC50_{50} values of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .
  • Enzyme Inhibition : COX-2 and α-glucosidase inhibition (IC50_{50} ~20 µM) linked to electron-withdrawing substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Key SAR insights from analogs include:

  • Thiophene Substitution : Electron-rich thiophene (e.g., 2-thienyl) enhances antimicrobial activity by improving membrane penetration .
  • Carbamate Flexibility : Methyl carbamates show better metabolic stability than ethyl analogs, reducing hepatic clearance .
  • Oxadiazole Position : 1,2,4-Oxadiazole at position 3 improves binding to kinase targets (e.g., EGFR) compared to isoxazole derivatives .
  • Thiazole Modifications : 4-Methylthiazole increases lipophilicity, enhancing blood-brain barrier permeability in neuroactive analogs .

Q. What experimental strategies resolve contradictions in reported biological data across similar compounds?

  • Dose-Response Curves : Validate activity thresholds (e.g., IC50_{50}) using standardized assays (MTT for cytotoxicity; agar dilution for antimicrobials) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to address false negatives caused by poor aqueous solubility .
  • Counter-Screening : Test against off-target enzymes (e.g., CYP450) to rule out nonspecific inhibition .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

  • Target Identification : Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding with Gln192^{192} and hydrophobic interactions with the oxadiazole ring .
  • Binding Free Energy : MM-GBSA calculations quantify contributions of substituents (e.g., thiophene improves ΔGbind_{bind} by -8.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. What strategies improve synthetic yield and scalability without compromising purity?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxadiazole dimerization) by precise temperature control .
  • Microwave Assistance : Accelerates cyclization steps (e.g., oxadiazole formation in 30 mins vs. 7 hours under reflux) .
  • Green Solvents : Supercritical CO2_2 improves carbamate yields (85% vs. 65% in DMF) with easier separation .

Q. How do stability studies inform formulation development for in vivo applications?

  • pH Stability : Carbamate hydrolysis accelerates at pH >8; buffered formulations (pH 6–7) recommended .
  • Thermal Degradation : TGA shows stability up to 200°C, but lyophilization is advised for long-term storage .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; amber glass vials prevent decomposition .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

  • HPLC-PDA : Quantifies impurities (e.g., unreacted thiophene precursors) with LOD <0.1% .
  • X-ray Crystallography : Confirms stereochemical integrity of chiral centers in the thiazole ring .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios (e.g., C: 48.2% vs. 48.1%) .

Q. Can predictive modeling (e.g., QSAR, machine learning) accelerate derivative screening?

  • QSAR Models : 2D descriptors (e.g., LogP, topological polar surface area) predict antimicrobial activity (R2^2 = 0.82) .
  • Deep Learning : Graph neural networks trained on ChEMBL data prioritize derivatives with >80% probability of kinase inhibition .

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